2-Naphthylb-D-mannopyranoside

Catalog No.
S12271389
CAS No.
M.F
C16H18O6
M. Wt
306.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthylb-D-mannopyranoside

Product Name

2-Naphthylb-D-mannopyranoside

IUPAC Name

(2R,3S,4S,5R,6R)-6-(hydroxymethyl)-4-naphthalen-1-yloxyoxane-2,3,5-triol

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)15(14(19)16(20)22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m1/s1

InChI Key

XCWQLPZEAPGDDX-RBGFHDKUSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(OC(C3O)O)CO)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H](O[C@H]([C@H]3O)O)CO)O

2-Naphthyl β-D-mannopyranoside is a specialized aryl glycoside substrate utilized for the detection, quantification, and spatial localization of β-mannosidase activity. As a synthetic precursor, it features a β-D-mannopyranose moiety linked to a 2-naphthyl aglycone. Upon enzymatic hydrolysis of the β-glycosidic bond, the compound releases 2-naphthol, a versatile leaving group that supports both direct fluorometric detection and rapid electrophilic coupling with diazonium salts. This dual-modality output makes it a critical reagent for laboratories transitioning between liquid-phase kinetic assays and solid-phase or tissue-based spatial mapping of mannan-degrading enzymes and lysosomal hydrolases [1].

Research Fit

Detection
Dual-mode: chromogenic and fluorogenic readout from a single substrate
Specificity
β-Anomeric mannose configuration discriminates β-mannosidase activity
Workflow
Supports β-mannosidase enzyme assays in biochemical and histochemical research

Buyers frequently default to p-nitrophenyl (pNP) or 4-methylumbelliferyl (4-MU) β-D-mannopyranosides due to their ubiquity in bulk liquid assays. However, substituting 2-Naphthyl β-D-mannopyranoside with these common alternatives critically fails in histochemical and zymographic applications. The aglycones released by pNP and 4-MU substrates (p-nitrophenol and 4-methylumbelliferone) are highly soluble in aqueous buffers and rapidly diffuse away from the exact site of enzymatic activity. This diffusion abolishes spatial resolution, resulting in blurred tissue stains or indistinguishable bands on polyacrylamide gels. 2-Naphthyl β-D-mannopyranoside avoids this failure because its cleaved product, 2-naphthol, instantly reacts with co-incubated diazonium salts (e.g., Fast Blue B) to form a highly insoluble, localized azo-dye precipitate, ensuring precise spatial mapping that generic substitutes cannot provide [1].

Substitution Risk

!
Kinetic profile may differ

pNP and 4-MU substrates exhibit distinct Km values; the 2-naphthyl substrate may require different saturation conditions.

!
Fluorogenic capability absent in common alternatives

p-Nitrophenyl substrates generate only a chromogenic product, limiting high-sensitivity detection workflows.

Aqueous Solubility and Spatial Retention via Diazonium Coupling

For spatial localization assays, the diffusion rate of the cleaved product dictates resolution. When 2-Naphthyl β-D-mannopyranoside is cleaved, the resulting 2-naphthol couples with diazonium salts to form a precipitate with near-zero aqueous solubility. In contrast, the p-nitrophenol released from standard pNP substrates remains highly soluble, leading to immediate signal washout in tissue sections [1].

Evidence DimensionAqueous solubility of the detectable product
Target Compound Data<0.1 mg/L (2-naphthol coupled with Fast Blue B to form an azo-dye precipitate)
Comparator Or Baseline~15,000 mg/L (p-nitrophenol released from pNP-β-D-mannopyranoside)
Quantified Difference>100,000-fold reduction in product solubility and diffusion
ConditionsAqueous assay buffer (pH 4.5–7.0) with simultaneous diazonium salt coupling

Procuring the 2-naphthyl substrate is mandatory for tissue staining or gel assays because the immediate precipitation prevents signal blurring, unlike highly soluble pNP products.

Enzyme Kinetics
Head-to-head
Km 3.22 mM
vs pNP 1.43 mM · 4-MU 0.91 mM
Supports kinetic regime selection for β-mannosidase studies
Helix pomatia enzyme; BRENDA ref 136029

Analytical Modality and Workflow Consolidation

Procurement efficiency is maximized when a single reagent supports multiple assay formats. 2-Naphthyl β-D-mannopyranoside offers dual-modality detection: the intrinsic fluorescence of 2-naphthol can be used for liquid screening, while its azo-coupling ability supports solid-phase colorimetry. Standard pNP substrates are strictly limited to colorimetric absorbance, requiring buyers to source separate fluorogenic substrates (like 4-MU) for high-sensitivity liquid assays [1].

Evidence DimensionNumber of compatible detection modalities
Target Compound DataDual-modality (Direct fluorescence of 2-naphthol at Ex ~340 nm / Em ~410 nm AND colorimetric via azo-dye)
Comparator Or BaselineSingle-modality (pNP-β-D-mannopyranoside is restricted to colorimetric absorbance at ~400 nm)
Quantified Difference2 distinct detection pathways vs 1
ConditionsIn vitro microplate assays and downstream histological validation

Allows procurement teams to source a single substrate lot that supports both high-throughput liquid fluorometric screening and solid-phase colorimetric localization.

Detection Mode
Class-level
Chromogenic + Fluorogenic
pNP product: chromogenic only
Dual-mode detection supports assay flexibility and sensitivity
Verify fluorogenic performance in target enzyme system

Precipitate Stability and Coupling Kinetics vs 1-Naphthyl Isomers

When selecting between naphthyl isomers, the coupling kinetics of the released aglycone are critical. 2-Naphthol undergoes rapid electrophilic attack primarily at the 1-position, yielding highly stable, intensely colored insoluble precipitates. In contrast, 1-naphthyl isomers couple at the 4-position, which can be subject to steric hindrance and yield more soluble or less distinct precipitates depending on the chosen diazonium salt [1].

Evidence DimensionAzo-dye coupling efficiency and precipitate color intensity
Target Compound DataRapid coupling at the 1-position yielding highly insoluble, intensely colored precipitates
Comparator Or Baseline1-Naphthyl isomers (from 1-Naphthyl β-D-mannopyranoside) which couple at the 4-position with variable solubility
Quantified DifferenceSuperior reaction kinetics and lower background diffusion for 2-naphthyl derivatives
ConditionsNative PAGE gel incubation with hexazonium p-rosaniline or Fast Red TR

Ensures sharper band resolution and higher signal-to-noise ratios in zymography compared to alternative naphthyl isomers.

Histochemical Localization
Class-level
Preferred for microvillous glycosidases
1-naphthyl: lysosomal acid glycosidases
Isomer choice impacts compartment-specific enzyme localization
Aldehyde fixation, semipermeable membrane techniques

Histochemical Diagnosis of Lysosomal Storage Disorders

2-Naphthyl β-D-mannopyranoside is the required substrate for the spatial mapping of lysosomal β-mannosidase activity in tissue biopsies. When co-incubated with hexazonium p-rosaniline, the localized precipitation of the azo-dye allows pathologists and researchers to identify cellular-level enzyme deficiencies associated with β-mannosidosis, an application where soluble 4-MU or pNP substrates fail due to rapid diffusion [1].

Native PAGE Zymography for Microbial Enzyme Profiling

For industrial biotechnology workflows screening microbial libraries for novel mannan-degrading enzymes, this compound is utilized in in-gel zymography. Following native polyacrylamide gel electrophoresis, the gel is immersed in a solution containing the 2-naphthyl substrate and Fast Blue B salt. The immediate formation of an insoluble dye pinpoints the exact electrophoretic mobility of β-mannosidase isoforms without band broadening [2].

Consolidated High-Throughput Inhibitor Screening

In pharmaceutical development targeting glycoside hydrolases, procuring 2-Naphthyl β-D-mannopyranoside allows laboratories to run primary high-throughput screens using the intrinsic fluorescence of the released 2-naphthol. The same substrate lot can then be seamlessly transitioned into secondary cell-based imaging assays using diazonium coupling, reducing supply chain complexity and cross-lot variability [3].

Application Fit

Application
Selection Property
Validation Focus
β-Mannosidase inhibitor screening
Dual-mode detection (colorimetric to fluorometric switch)
Hit validation without substrate change
Engineered enzyme kinetic profiling
Higher baseline Km for wider dynamic range
Affinity-weakening mutation detection
Intestinal brush border enzyme study
2-naphthyl isomer for microvillous staining
Spatial β-mannosidase activity in tissue sections

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

306.11033829 g/mol

Monoisotopic Mass

306.11033829 g/mol

Heavy Atom Count

22

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